4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(5-bromopyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-5-6-13-14(10)7-8-1-3-9(4-2-8)11(15)16/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCSFKYBZQZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and data.
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its pharmacological significance. The synthesis of pyrazole derivatives often involves reactions such as the Vilsmeier–Haack reaction or condensation methods with various arylhydrazines, leading to compounds with enhanced biological activities .
Anti-inflammatory Activity
Research has shown that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid have been tested in models of inflammation, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin . A study highlighted that certain pyrazole derivatives effectively reduced carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that pyrazole derivatives exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The structure-activity relationship suggests that modifications in the pyrazole scaffold can enhance antibacterial potency .
Anticancer Activity
4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid has shown promise in cancer research. Various studies have reported that pyrazole-containing compounds can inhibit the proliferation of cancer cells across multiple types, including breast and lung cancers. In particular, a series of 1H-pyrazole derivatives demonstrated significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), suggesting their potential as anticancer agents .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : They may also modulate receptor activity, influencing cellular signaling pathways critical for tumor growth and immune responses .
Data Summary
The following table summarizes key findings related to the biological activities of 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid:
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A study assessed the anti-inflammatory effects of a series of pyrazole derivatives, where one compound exhibited significant reduction in edema comparable to indomethacin.
- Antimicrobial Study : Another study tested various pyrazole compounds against standard bacterial strains, revealing promising antimicrobial activity that could lead to new therapeutic agents.
- Cancer Research : A recent investigation into the anticancer properties of pyrazoles found that specific derivatives inhibited tumor growth in vivo, suggesting their potential for further development as cancer therapeutics.
Scientific Research Applications
Medicinal Chemistry
4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid has shown promising results in various medicinal applications:
1. Anticancer Activity:
Research indicates that pyrazole derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and cell cycle arrest.
Case Study: Breast Cancer Inhibition
A study highlighted that treatment with this compound resulted in a significant reduction in the proliferation of MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent.
2. Anti-inflammatory Effects:
This compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to decrease cytokine release and inhibit the activation of inflammatory cells.
Case Study: Neuroinflammation
In experiments involving LPS-induced neuroinflammation in BV-2 microglial cells, treatment with the compound led to a marked decrease in pro-inflammatory cytokines, indicating potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid. Modifications to the pyrazole ring or substituents on the benzoic acid moiety can significantly influence biological activity.
| Modification | Biological Activity | Observations |
|---|---|---|
| Methyl group on pyrazole | Increased cytotoxicity | Enhanced interaction with cancer cell receptors |
| Hydroxyl group on benzoic acid | Improved anti-inflammatory activity | Better solubility and bioavailability |
Materials Science Applications
In addition to its medicinal properties, 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid is explored for applications in materials science:
1. Polymer Chemistry:
The compound can serve as a building block for synthesizing polymers with specific electronic or optical properties. Its unique structure allows for functionalization that can enhance the performance of polymer materials.
2. Coatings and Adhesives:
Due to its chemical stability and reactivity, it is investigated for use in coatings and adhesives that require durable and high-performance characteristics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid with structurally related pyrazole-benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects on Reactivity and Binding :
- The 5-bromo substituent in the target compound introduces moderate steric bulk and electronic withdrawal, similar to the 4-bromo-3-nitro analog . However, the nitro group in the latter increases electrophilicity, making it more reactive in nucleophilic substitutions.
- Methyl groups (e.g., in ) reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in biological systems.
Hydrogen Bonding and Coordination: The carboxylic acid group in all compounds enables hydrogen bonding (e.g., O–H···O/N interactions) and metal coordination. For example, the compound in forms 1D chains via O–H···O bonds, a feature likely shared by the target compound.
Synthetic Utility :
- The benzoyloxy derivative in is synthesized via esterification, suggesting that similar methods (e.g., nucleophilic substitution or coupling reactions) could apply to the target compound.
- Bromine at the 5-position (target) vs. 4-position () may influence regioselectivity in further functionalization due to differing electronic environments.
Applications in Coordination Chemistry :
- Pyrazole-carboxylic acid hybrids are widely used to design metal-organic frameworks (MOFs) and catalysts. The compound in acts as a precursor for group VIIIB metal complexes, implying that the target compound could similarly coordinate transition metals like Pd or Pt via its pyrazole N and carboxylate O atoms.
Preparation Methods
Bromination of Pyrazole
- Objective: Selective bromination at the 5-position of 1H-pyrazole.
- Method: Electrophilic bromination using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) in polar aprotic solvents (e.g., dimethylformamide, DMF).
- Regioselectivity: Directed by the electronic properties of the pyrazole ring; the 5-position is favored due to resonance stabilization.
- Optimization: Use of Lewis acid catalysts (e.g., FeCl3) can enhance regioselectivity and reaction rate.
- Reaction Conditions: Typically conducted at room temperature to moderate heating (25–60°C) under inert atmosphere to prevent side reactions.
Methylation at Pyrazole Nitrogen (N-1)
- Objective: Introduce a methylene linker at the N-1 position of the bromopyrazole.
- Method: Alkylation using halomethyl derivatives such as chloromethyl or bromomethyl benzoic acid or its esters.
- Base: Potassium carbonate (K2CO3) or other mild bases to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
- Temperature: Reaction temperatures range from 60 to 100°C, with reaction times spanning 12 to 24 hours.
- Outcome: Formation of 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid or its ester precursor.
Coupling and Hydrolysis (If Ester Intermediate Used)
- If ester intermediates are formed (e.g., methyl 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoate), subsequent hydrolysis under acidic or basic conditions yields the target benzoic acid.
- Hydrolysis Conditions: Typically, aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions at reflux.
- Purification: Acidification to precipitate the benzoic acid, followed by filtration and recrystallization.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Bromination | NBS or Br2, DMF, FeCl3 catalyst, 25–60°C | 5-Bromo-1H-pyrazole |
| 2 | N-1 Alkylation | 4-(Chloromethyl)benzoic acid or ester, K2CO3, DMF, 60–100°C, 12–24 h | 4-((5-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid (or ester) |
| 3 | Hydrolysis (if ester) | NaOH or HCl, reflux | 4-((5-Bromo-1H-pyrazol-1-yl)methyl)benzoic acid |
Analytical and Characterization Techniques
- NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm substitution patterns and methylene linkage.
- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.
- IR Spectroscopy: Identification of carboxylic acid group (~1700 cm$$^{-1}$$) and pyrazole ring vibrations.
- X-ray Crystallography: Used for definitive structural confirmation, especially to verify regiochemistry and conformation of the methylene linker.
Research Findings and Optimization Notes
- Regioselectivity in Bromination: Electron-withdrawing groups on pyrazole or reaction solvent polarity significantly influence bromination site selectivity.
- Reaction Yields: Optimized conditions yield 60–85% of the target compound after purification.
- Scalability: Use of continuous flow reactors and controlled temperature profiles enhances reproducibility and scale-up potential.
- Purity: High purity (>98%) achieved via recrystallization or chromatographic methods.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromination agent | NBS, Br2 | Selective for 5-position |
| Solvent for bromination | DMF, DMSO | Polar aprotic solvents preferred |
| Catalyst | FeCl3 (optional) | Enhances regioselectivity |
| Alkylating agent | 4-(Chloromethyl)benzoic acid or ester | Provides benzoic acid moiety |
| Base for alkylation | K2CO3 | Mild base, prevents side reactions |
| Alkylation solvent | DMF, DMSO | Enhances nucleophilicity |
| Alkylation temperature | 60–100°C | Controlled to avoid decomposition |
| Hydrolysis conditions | Aqueous NaOH or HCl, reflux | Converts ester to acid |
| Purification method | Recrystallization, chromatography | Ensures high purity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-((5-bromo-1H-pyrazol-1-yl)methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate derivatives with brominated phenylhydrazines), followed by hydrolysis of the ester intermediate to the carboxylic acid . Optimization includes adjusting solvent polarity (e.g., DMF for cyclocondensation), temperature (reflux conditions), and catalytic bases (e.g., NaOH for hydrolysis). Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and packing interactions. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. For example, the bromine atom’s position and benzoic acid torsion angles can be validated using SHELX’s robust algorithms for heavy-atom refinement . Data-to-parameter ratios >10 ensure reliability .
Q. What spectroscopic techniques are most effective for characterizing intermediates and final products in the synthesis of this compound?
- Methodology :
- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500 cm⁻¹) .
- NMR : Use and NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .
Advanced Research Questions
Q. How can computational modeling (DFT or molecular docking) predict the bioactivity or binding interactions of this compound with biological targets?
- Methodology : Perform density functional theory (DFT) calculations to optimize geometry and compute electrostatic potential maps, revealing nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes (e.g., cyclooxygenase) by aligning the benzoic acid moiety with catalytic residues . Validate with experimental IC₅₀ assays.
Q. What strategies resolve contradictions in biological activity data for pyrazole-benzoic acid derivatives across different studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, solvent systems) that may influence activity. For example, DMSO concentration >1% can alter membrane permeability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine vs. chlorine) and correlate with activity trends .
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for structural studies?
- Methodology : Screen solvents (e.g., ethanol/water mixtures) via slow evaporation. For pyrazole derivatives, adding a co-solvent (e.g., DMSO) improves solubility. Control nucleation by varying temperature gradients. Use SHELXC/D/E pipelines for initial phase determination in case of twinning or weak diffraction .
Q. What are the challenges in analyzing tautomeric equilibria of the pyrazole ring in this compound, and how can they be addressed experimentally?
- Methodology : Pyrazole tautomerism (1H vs. 2H forms) can be studied via variable-temperature NMR or X-ray crystallography at different temperatures. For instance, the 5-bromo substituent may stabilize one tautomer due to steric/electronic effects . Computational studies (e.g., NBO analysis) complement experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
